2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry. The compound’s structure includes a pyrrolo[3,2-b]pyridine core, which is a fused heterocyclic system containing both pyrrole and pyridine rings. This structural motif is often associated with various pharmacological properties, making it a valuable target for drug discovery and development.
Mechanism of Action
Target of Action
The primary target of 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with its targets, FGFRs, by inhibiting their activity . This inhibition likely occurs through the compound binding to the kinase domain of the FGFRs, preventing the receptor from undergoing autophosphorylation and subsequent activation .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, survival, and migration .
Result of Action
The inhibition of FGFRs by this compound can lead to decreased cell proliferation and increased apoptosis . This can result in the reduction of tumor growth in cancers where FGFR signaling is aberrantly activated .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These compounds inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .
Cellular Effects
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells .
Molecular Mechanism
Similar compounds have been reported to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) .
Metabolic Pathways
Similar compounds have been reported to undergo multistep processes involving both oxidation and conjugation reactions .
Preparation Methods
The synthesis of 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving pyrrole and pyridine derivatives.
Introduction of the methyl group: This step often involves alkylation reactions using methylating agents.
Attachment of the ethan-1-amine side chain: This can be done through nucleophilic substitution reactions.
Formation of the dihydrochloride salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology industries.
Comparison with Similar Compounds
2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride can be compared with other pyrrolopyridine derivatives, such as:
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride: This compound also targets FGFRs and has similar biological activities.
methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: This compound has a different substitution pattern but shares the pyrrolopyridine core.
The uniqueness of this compound lies in its specific substitution pattern and its potential for targeted biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-2-3-9-10(13-7)8(4-5-11)6-12-9;;/h2-3,6,12H,4-5,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQRANORIYYSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.